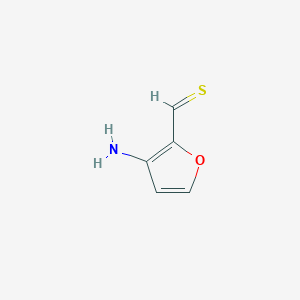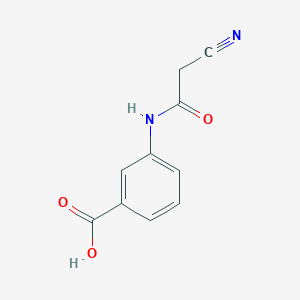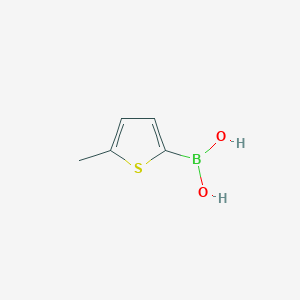
Ácido 5-metiltiofeno-2-borónico
Descripción general
Descripción
5-Methylthiophene-2-boronic acid: is an organoboron compound with the molecular formula C5H7BO2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The boronic acid functional group attached to the thiophene ring makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylthiophene-2-boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and potential drug candidates. Its derivatives have shown promise in various biological assays and medicinal chemistry applications .
Industry: In the industrial sector, 5-Methylthiophene-2-boronic acid is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mecanismo De Acción
Target of Action
It has been used in the synthesis of n - (4-methylpyridin-2-yl)thiophene-2-carboxamide analog as a potential inhibitor of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
This allows them to modulate the activity of their target enzymes .
Biochemical Pathways
, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely used in organic chemistry for the synthesis of various organic compounds .
Result of Action
Given its potential use in the synthesis of enzyme inhibitors , it may contribute to the inhibition of specific enzymatic activities, leading to changes in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiophene-2-boronic acid typically involves the lithiation of 5-methylthiophene followed by the reaction with a boron-containing reagent. One common method is as follows:
Lithiation: 5-Methylthiophene is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran at low temperatures to form the lithiated intermediate.
Borylation: The lithiated intermediate is then reacted with triisopropyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield 5-Methylthiophene-2-boronic acid.
Industrial Production Methods: Industrial production methods for 5-Methylthiophene-2-boronic acid often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: 5-Methylthiophene-2-boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction typically involves a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Comparación Con Compuestos Similares
- Thiophene-2-boronic acid
- 5-Bromo-2-thiopheneboronic acid
- 2-Methylthiophene-3-boronic acid
Comparison: 5-Methylthiophene-2-boronic acid is unique due to the presence of a methyl group at the 5-position of the thiophene ring. This methyl group can influence the electronic properties and reactivity of the compound, making it distinct from other thiophene boronic acids. For example, the methyl group can provide steric hindrance, affecting the compound’s reactivity in certain reactions .
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYPIBRPGAWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370264 | |
| Record name | 5-Methylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-20-7 | |
| Record name | 5-Methyl-2-thiopheneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

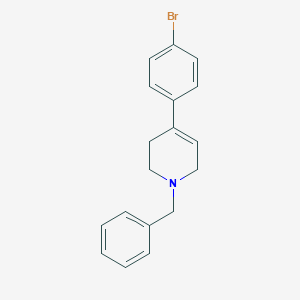
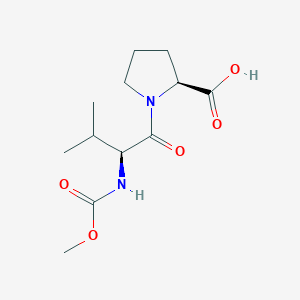
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
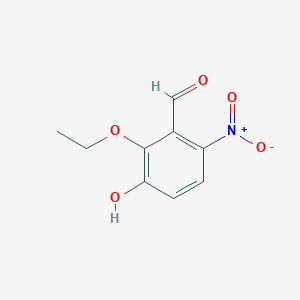

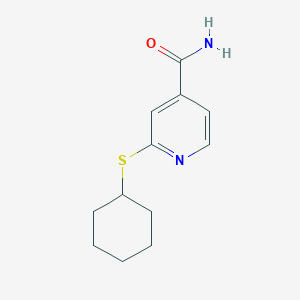


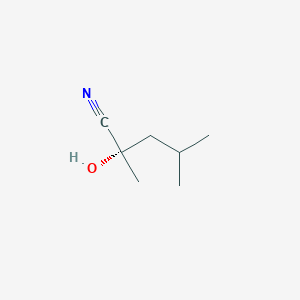
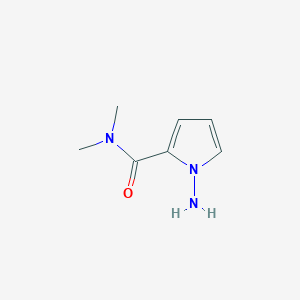
![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)
